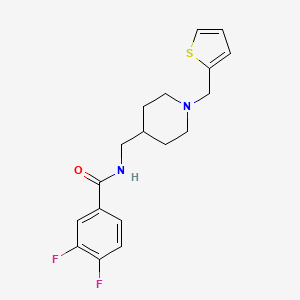

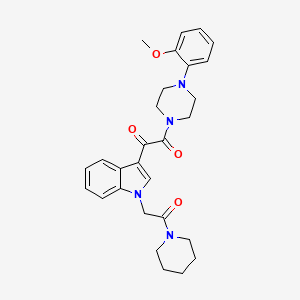

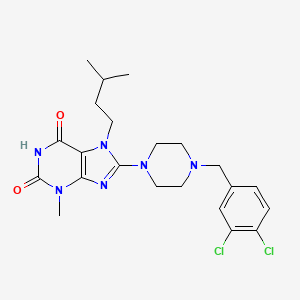

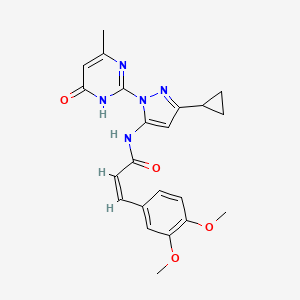

![molecular formula C19H18N2O B2491115 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline CAS No. 1449107-25-8](/img/structure/B2491115.png)

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves multiple steps, including etherification, Claisen rearrangement, oxidation, reductive amination, and amidation processes. For example, a derivative of 3,4-dihydro-isoquinolin-1(2H)-one was synthesized from methyl 3-hydroxy-4-methoxybenzoate through a series of steps, showcasing the complexity and the mild, efficient routes possible for such compounds (Chen Zhan-guo, 2008). Additionally, the synthesis of related alkaloids and isoquinoline derivatives through regioselective oxidation and direct metalation highlights the diverse synthetic approaches available for creating complex isoquinoline structures (Nagako Kuwabara et al., 2004).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives, such as "5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline," is characterized by the presence of the isoquinoline backbone, often modified with various substituents that impact the molecule's chemical behavior and interactions. Detailed structure elucidation is achieved through techniques like IR and 1H NMR, which help in identifying the positions of substituents and the overall molecular architecture. For instance, the synthesis and structural identification of a new derivative of 3,4-dihydro-isoquinolin-1(2H)-one via IR and 1H NMR signify the methodologies used for molecular structure analysis (Chen Zhan-guo, 2008).

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, including aminomethylation, hydrogenolysis, and cycloaddition, which are central to modifying the molecular structure for desired properties. For instance, the introduction of a methyl group at C1 of isoquinolines demonstrates the chemical versatility and potential for generating novel compounds (Benedikt C Melzer et al., 2018).

Wissenschaftliche Forschungsanwendungen

Biomimetic Pro-drug Synthesis

Research by Berry et al. (1997) explores the synthesis of 5-substituted isoquinolin-1-ones through a process involving Curtius rearrangement and cyclisation. This study highlights the potential of isoquinoline derivatives in developing pro-drugs, particularly for targeting hypoxic solid tumours through selective therapeutic drug release. The findings underscore the significance of isoquinoline structures in medicinal chemistry for cancer treatment (Berry et al., 1997).

Antifungal and Antibacterial Applications

A new isoquinolone alkaloid, as reported by Ma et al. (2017), was isolated from an endophytic fungus, showcasing strong antifungal and potent antibacterial activities. This study exemplifies the bioactive potential of isoquinoline derivatives in addressing microbial infections, indicating the broader applicability of such compounds in developing new antimicrobial agents (Ma et al., 2017).

Melatonin Receptor Investigation

Research into melatonin agonists and antagonists derived from isoquinoline derivatives by Faust et al. (2000) investigates the binding site of the melatonin receptor. This study not only contributes to our understanding of receptor-ligand interactions but also suggests the potential therapeutic applications of isoquinoline derivatives in regulating biological rhythms and treating related disorders (Faust et al., 2000).

Novel Synthesis Approaches

Chackal et al. (2002) describe an efficient synthesis of new benzo[c]pyrido[2,3,4-kl]acridine skeletons, demonstrating the versatility of isoquinoline derivatives in creating complex and therapeutically relevant molecular structures. This research expands the toolkit available for synthetic organic chemists, enabling the development of novel compounds with potential pharmaceutical applications (Chackal et al., 2002).

Receptor Antagonist Development

Zajdel et al. (2016) identify potent and selective 5-HT6 receptor antagonists derived from isoquinoline structures, demonstrating pro-cognitive and antidepressant-like properties. This study highlights the therapeutic potential of isoquinoline derivatives in neuropsychiatric drug development, offering new avenues for treating cognitive and mood disorders (Zajdel et al., 2016).

Eigenschaften

IUPAC Name |

5-[(1-benzylaziridin-2-yl)methoxy]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-5-15(6-3-1)12-21-13-17(21)14-22-19-8-4-7-16-11-20-10-9-18(16)19/h1-11,17H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUYGQHCVQMNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1CC2=CC=CC=C2)COC3=CC=CC4=C3C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2491049.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)